molecular formula C13H15F3O2 B13582832 (2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol

(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol

Cat. No.: B13582832
M. Wt: 260.25 g/mol
InChI Key: NJCCWPMEBMEEPU-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is a chemical compound with the molecular formula C13H15F3O2 and a molecular weight of 260.25 . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a trifluoromethoxyphenyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the use of a cyclopropanation reaction with a diazo compound and a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropyl group provides rigidity to the molecule, which can influence its overall conformation and interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyl-1-(4-methoxyphenyl)cyclopropyl)methanol
  • (2,2-Dimethyl-1-(4-fluorophenyl)cyclopropyl)methanol
  • (2,2-Dimethyl-1-(4-chlorophenyl)cyclopropyl)methanol

Uniqueness

(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable tool in various research applications .

Properties

Molecular Formula

C13H15F3O2

Molecular Weight

260.25 g/mol

IUPAC Name

[2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]cyclopropyl]methanol

InChI

InChI=1S/C13H15F3O2/c1-11(2)7-12(11,8-17)9-3-5-10(6-4-9)18-13(14,15)16/h3-6,17H,7-8H2,1-2H3

InChI Key

NJCCWPMEBMEEPU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(CO)C2=CC=C(C=C2)OC(F)(F)F)C

Origin of Product

United States

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